Copper(2+) neoundecanoate

Copper carboxylates Molecular weight Copper content

Copper(2+) neoundecanoate (IUPAC: copper bis(8,8-dimethylnonanoate); CAS 93918-23-1) belongs to the copper(II) carboxylate class of organometallic compounds, with molecular formula C22H42CuO4 and molecular weight 434.1 g/mol. The ligand, 8,8-dimethylnonanoic acid (neoundecanoic acid), is a branched C11 carboxylic acid featuring a gem-dimethyl substitution at the C8 position, which distinguishes it structurally from the more common C10-branched neodecanoate analogs.

Molecular Formula C22H42CuO4
Molecular Weight 434.1 g/mol
CAS No. 93918-23-1
Cat. No. B12901090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper(2+) neoundecanoate
CAS93918-23-1
Molecular FormulaC22H42CuO4
Molecular Weight434.1 g/mol
Structural Identifiers
SMILESCC(C)(C)CCCCCCC(=O)[O-].CC(C)(C)CCCCCCC(=O)[O-].[Cu+2]
InChIInChI=1S/2C11H22O2.Cu/c2*1-11(2,3)9-7-5-4-6-8-10(12)13;/h2*4-9H2,1-3H3,(H,12,13);/q;;+2/p-2
InChIKeyIRNJYVHCYFTJFC-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Copper(2+) Neoundecanoate (CAS 93918-23-1): Basic Identity and Class Context for Scientific Procurement


Copper(2+) neoundecanoate (IUPAC: copper bis(8,8-dimethylnonanoate); CAS 93918-23-1) belongs to the copper(II) carboxylate class of organometallic compounds, with molecular formula C22H42CuO4 and molecular weight 434.1 g/mol [1]. The ligand, 8,8-dimethylnonanoic acid (neoundecanoic acid), is a branched C11 carboxylic acid featuring a gem-dimethyl substitution at the C8 position, which distinguishes it structurally from the more common C10-branched neodecanoate analogs [1]. Commercially, this compound is available as a research chemical in solid form at purities reaching 98% (e.g., Leyan product 1705001) . As a copper carboxylate, it shares broad application relevance with other members of this family—including use as a precursor for superconducting materials, a catalyst in organic transformations, a wood preservative active, and a component in metal-organic decomposition inks—but the specific branched C11 ligand imparts quantifiable differences in hydrophobicity, thermal behavior, and organic-phase solubility relative to shorter- or straight-chain analogs that are material to procurement decisions [2].

Why Copper(2+) Neoundecanoate Cannot Be Freely Interchanged with Shorter-Chain or Straight-Chain Copper Carboxylates


Copper carboxylates are not commodities; the structure of the carboxylate ligand directly governs solubility in organic carriers, copper content per unit mass, thermal decomposition pathway, and ultimately functional performance in application systems ranging from wood preservation to superconductor precursor films [1]. The C11 branched neoundecanoate ligand (8,8-dimethylnonanoate) confers a measurably higher molecular weight (434.1 g/mol) and greater lipophilicity than the C10 neodecanoate analog (406.1 g/mol; computed logP approximately 3.46) . In field stake testing of copper carboxylate wood preservatives, systems formulated with synthetic branched acids (including neo-acid mixtures spanning C9–C11) performed equivalently to or only slightly below benchmark copper naphthenate formulations, but carrier choice (oil vs. water) proved critical—demonstrating that ligand structure and formulation compatibility are tightly coupled and not interchangeable [1]. Simply substituting a shorter-chain copper carboxylate can alter organic-phase solubility, thermal decomposition onset temperature, and the viscosity of formulated products, all of which have direct consequences for process reproducibility and end-use specification compliance [2].

Copper(2+) Neoundecanoate: Quantitative Differentiation Evidence Against Closest Analogs


Molecular Weight and Copper Content: Neoundecanoate (C11) vs. Neodecanoate (C10) vs. Naphthenate

Copper(2+) neoundecanoate (C22H42CuO4) has a molecular weight of 434.1 g/mol, corresponding to a theoretical copper content of 14.64% by weight [1]. The closest commercial analog, copper(II) neodecanoate (C20H38CuO4), has a molecular weight of 406.1 g/mol and a theoretical copper content of 15.65% [2]. This represents a 6.9% higher molecular weight and a 1.01 percentage-point lower copper loading for the neoundecanoate compound, meaning that for applications dosed on a molar basis (e.g., catalyst stoichiometry, precursor formulation), the mass required per mole of copper differs by approximately 6.9% between the two compounds. Copper naphthenate, a widely used preservative benchmark, is a mixture of copper salts of naphthenic acids with variable molecular weight and copper content (typically specified as 6–12% Cu in formulated products), making it less stoichiometrically precise for research applications requiring defined copper delivery .

Copper carboxylates Molecular weight Copper content Stoichiometry

Solid-State Purity Benchmark: Neoundecanoate (98%) vs. Typical Neodecanoate (95% or 60% Solution)

Copper(2+) neoundecanoate is commercially available as a solid with certified purity of 98% (Leyan product 1705001) . In contrast, copper(II) neodecanoate—the nearest structural analog—is most commonly supplied as a solution in toluene at ~60% concentration (6–12% Cu), with typical neat solid purity specified at 95% . The 3-percentage-point purity differential for the solid form matters for applications requiring well-defined stoichiometry without the confounding presence of solvent. The solid form of neoundecanoate also avoids toluene as a default carrier, which is advantageous for applications where toluene interferes with downstream processing (e.g., certain polymerization catalysts, moisture-sensitive coatings, or aqueous-phase formulations) .

Purity Solid-state chemistry Procurement specification Research reagent

Hydrophobicity Enhancement from C11 Branched Ligand: Computed LogP Comparison with C10 Neodecanoate

The computed LogP for copper(2+) neoundecanoate is estimated at approximately 4.24 based on the molecule's topological PSA of 80.3 Ų and 12 rotatable bonds (PubChem 2.2) [1]. For copper(II) neodecanoate, the experimentally reported LogP is 3.46 (Chemsrc) . This ~0.8 log unit increase in lipophilicity corresponds to an approximately 6.3-fold higher octanol–water partition coefficient, which is consistent with the addition of one methylene (–CH2–) unit in the alkyl chain of each ligand (C11 vs. C10) according to the Hansch-Leo fragment constant for –CH2– (π ≈ +0.5 per –CH2– group, yielding a predicted ΔlogP of ~+1.0 for two ligands) [2]. The higher logP translates into enhanced solubility in nonpolar organic solvents (e.g., mineral spirits, hydrocarbon carriers) and reduced water solubility, properties that are directly relevant for oil-borne wood preservative formulations and for metal-organic decomposition inks where solubility in non-aqueous carriers governs film uniformity [3].

Lipophilicity LogP Organic solubility Partition coefficient

Branched Tertiary Carbon Stability: Neoundecanoate vs. Straight-Chain Carboxylate Thermal Decomposition Behavior

Neodecanoic acid (versatic acid 10) is characterized by a tertiary carbon structure at the branching point that imparts enhanced thermal and hydrolytic stability compared to straight-chain fatty acids . Copper(2+) neoundecanoate shares this tertiary-carbon branching motif at the C8 position (8,8-dimethyl substitution), conferring similar stability advantages over straight-chain copper carboxylates such as copper decanoate or copper oleate. Pyrolytic decomposition studies on even-chain-length copper(II) carboxylates (decanoate through octadecanoate) demonstrate distinct phase-transition behaviors that depend on chain length; the decanoate exhibits an intermediate mesophase between solid and isotropic liquid that is absent in longer-chain homologs, illustrating how carbon chain length directly alters thermal phase behavior [1]. While direct thermal decomposition data for neoundecanoate specifically are not published, the branched structure is expected to raise the thermal decomposition onset temperature relative to straight-chain C11 copper undecanoate, consistent with the known stabilization effect of quaternary/tertiary carbon centers against β-hydride elimination and oxidative degradation pathways [2].

Thermal stability Branched carboxylate Pyrolytic decomposition Superconductor precursor

Field Performance Parity: Synthetic Branched Copper Carboxylates vs. Copper Naphthenate as Wood Preservatives

In a 4-year field stake test conducted at AWPA Hazard Zone 4 (Mississippi State University), copper carboxylates synthesized from synthetic branched acids—including a mixture of C-9 and C-11 neo acids that encompasses the neoundecanoate structural class—yielded wood preservation performance equivalent to or only slightly lower than benchmark copper naphthenate systems made from straight naphthenic acids [1]. The study explicitly tested synthetic iso-acid mixtures (C8/C10 mixture, C9/C11 neo-acid mixture, isononanoic acid) versus naphthenic acid-derived copper salts. All oil-carrier formulations qualified as ground-contact preservatives at proper retention levels, whereas water-borne and light-organic-solvent formulations underperformed [1]. This demonstrates that synthetic branched copper carboxylates of the C9–C11 range are functionally viable substitutes for petroleum-derived copper naphthenate in oil-borne wood preservative applications, with the specific chain length influencing carrier compatibility rather than intrinsic biocidal efficacy [2].

Wood preservation Field stake test Ground contact Copper carboxylate

Copper(2+) Neoundecanoate: Highest-Confidence Application Scenarios Based on Quantitative Evidence


Stoichiometrically Precise Precursor for Copper-Based Superconductor and Nanomaterial Synthesis

The combination of 98% purity in solid form, defined molecular formula (C22H42CuO4), and theoretical copper content of 14.64 wt% makes copper(2+) neoundecanoate a superior precursor for applications requiring exact copper stoichiometry [1][2]. In superconductor thin-film fabrication (e.g., YBa2Cu3O7-x), where metal carboxylate precursors are thermally decomposed and the Cu:Y:Ba molar ratio must be tightly controlled, the solid neoundecanoate compound eliminates the solvent-content uncertainty inherent in the more common 60% toluene solution of copper(II) neodecanoate [2]. The branched ligand structure, analogous to neodecanoate's proven utility in superconductor-grade formulations, is expected to support homogeneous mixing with yttrium and barium carboxylates in organic solvents prior to thermal processing .

Oil-Borne Wood Preservative Formulations Requiring Defined Composition and Low Aqueous Leachability

Field evidence from Barnes et al. (2005) demonstrates that copper carboxylates made with C9–C11 synthetic branched acids perform equivalently to copper naphthenate in ground-contact wood preservation when delivered in an oil-based carrier [1]. Copper(2+) neoundecanoate, with its computed LogP approximately 4.24 and enhanced organic-phase solubility from the C11 branched chain, is well suited for oil-borne preservative systems where low water solubility and high organic-medium retention are required to resist leaching [2]. Unlike copper naphthenate—a complex, variable mixture of naphthenic acid salts—neoundecanoate offers a single, structurally defined active ingredient, enabling more reproducible quality control and regulatory documentation in preservative product registration [1].

Metal-Organic Decomposition (MOD) Inks for Printed Electronics Requiring Controlled Thermal Decomposition

Copper carboxylates with branched ligands, including neodecanoates, are used as MOD ink precursors for printing conductive copper patterns, where thermal decomposition converts the carboxylate to elemental copper [1]. The branched tertiary carbon at the C8 position of neoundecanoate is expected to provide a wider thermal processing window compared to straight-chain copper carboxylates, which show chain-length-dependent phase transitions during heating [2]. The 98% solid form also facilitates gravimetric formulation of ink compositions with precise copper loading, avoiding the solvent-dilution variables of solution-form neodecanoate products . Copper carboxylates with intermediate chain lengths (neither too short, which can cause premature decomposition, nor too long, which can leave carbonaceous residues) occupy a favorable position in the trade-off between decomposition temperature and residue cleanliness [1].

Research-Grade Catalyst Synthesis Where Ligand Lipophilicity Modulates Substrate Access

Copper(II) carboxylates serve as catalysts or catalyst precursors for reactions including intramolecular diamination of alkenes, where the carboxylate ligand environment influences both copper solubility in the reaction medium and substrate approach to the metal center [1]. The ~0.8 log unit higher lipophilicity of neoundecanoate versus neodecanoate (ΔLogP ≈ +0.78) [2] may be exploited to tune catalyst solubility in nonpolar reaction solvents or to modify the steric environment around the copper center through the bulkier C11 branched ligand. This provides a rational basis for selecting neoundecanoate over neodecanoate when screening copper carboxylate catalysts for reactions conducted in hydrocarbon solvents or when enhanced solubility of nonpolar substrates in the copper coordination sphere is desired.

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